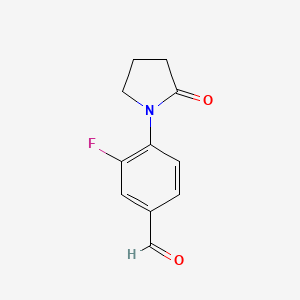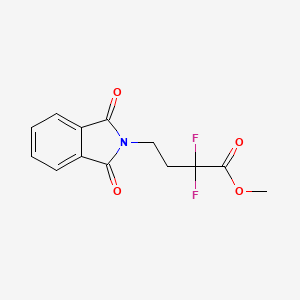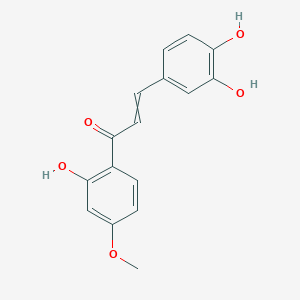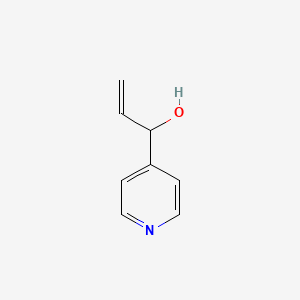
1-(Pyridin-4-YL)prop-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-YL)prop-2-EN-1-OL is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a prop-2-en-1-ol group attached to the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of nicotinaldehyde with pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction conditions typically include stirring the reactants at room temperature for a specified period.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-4-YL)prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of 1-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-YL)prop-2-EN-1-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-YL)prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a role in glycolysis . This inhibition can reduce glycolytic flux and suppress glucose uptake, leading to cytostatic effects in transformed cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: A pyrimidine derivative synthesized from similar starting materials.
(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A compound with a similar pyridine core and prop-2-en-1-one group.
Uniqueness
1-(Pyridin-4-YL)prop-2-EN-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-en-1-ol group
Eigenschaften
CAS-Nummer |
861232-34-0 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h2-6,8,10H,1H2 |
InChI-Schlüssel |
NQBKFQVIROMZEP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


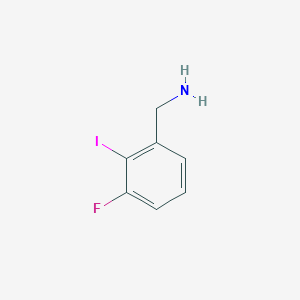
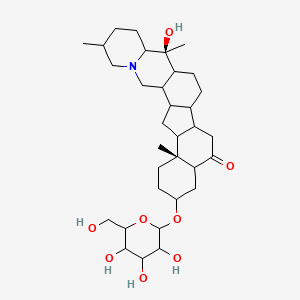
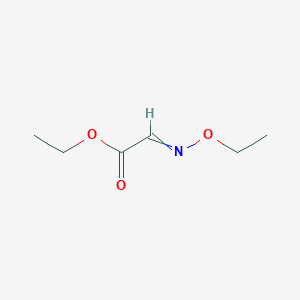
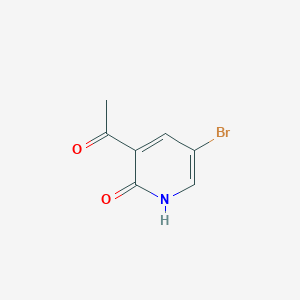
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)

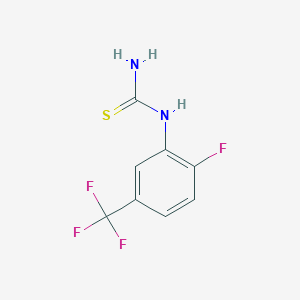
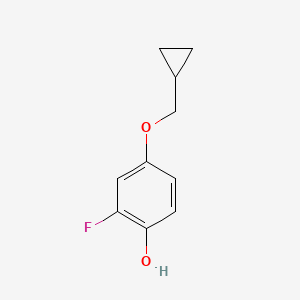
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
